![molecular formula C14H23N3OS B2995068 1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920158-38-9](/img/structure/B2995068.png)

1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

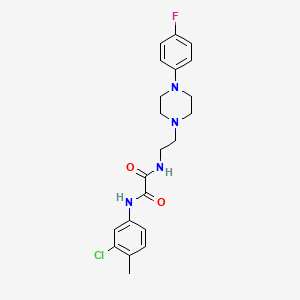

The compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the nucleobases cytosine, thymine, and uracil . The presence of the diethylamino group and the thioxo group suggest that this compound might have interesting chemical properties and potential applications in various fields.

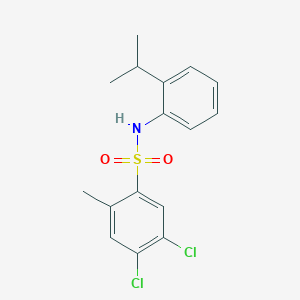

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The diethylamino group would be attached to one of the carbon atoms of the pyrimidine ring, and the thioxo group would be attached to the carbon atom adjacent to one of the nitrogen atoms .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the electron-donating diethylamino group and the electron-withdrawing thioxo group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the diethylamino group could make the compound basic, while the thioxo group could make it more reactive. The compound’s solubility, melting point, and other physical properties would depend on the specific arrangement of these groups .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis of Pyridino and Triazolino Derivatives : Hassneen & Abdallah (2003) explored the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, establishing their chemical and spectroscopic characteristics (Hassneen & Abdallah, 2003).

Fused Heterocyclic Compounds : The synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones was investigated by Hassaneen et al. (2003), contributing to the understanding of heterocyclic chemistry (Hassaneen et al., 2003).

Crystal Structure and Thermodynamic Calculations : Sweidan et al. (2012) focused on the crystal structure and thermodynamic calculations of a diethylaminium methylene thiobarbituric acid adduct, which contributes to the understanding of molecular interactions and properties (Sweidan et al., 2012).

Catalytic Four-Component Reaction Synthesis : Shi et al. (2018) reported a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a more efficient synthetic pathway for pharmacologically important compounds (Shi et al., 2018).

Molecular Structure of Isocytosine Analog : Craciun et al. (1999) conducted a study on the molecular structure of a 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, an isocytosine analog, combining X-ray structural and computational study (Craciun et al., 1999).

Synthesis of Pyrido Derivatives : Dave & Patel (2001) synthesized 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, contributing to the development of new heterocyclic compounds (Dave & Patel, 2001).

Biological Applications

Cytotoxic Activity and Quantum Chemical Calculations : Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and assessed their cytotoxic activities, providing insights into potential therapeutic applications (Kökbudak et al., 2020).

Antitumor Evaluation of Pyrimidine Derivatives : Cocco et al. (2001) evaluated a series of 6-thioxopyrimidines for their antitumoral activity, contributing to the development of potential anticancer drugs (Cocco et al., 2001).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given the compound’s structure, it may potentially interact with pathways involving pyrimidine biosynthesis . .

Pharmacokinetics

The compound’s predicted properties suggest it may have moderate water solubility and a log octanol-water partition coefficient (logp) of 442, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict the precise effects of this compound at the molecular and cellular level .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. Specific details about how these factors influence the compound’s action are currently unknown .

Direcciones Futuras

The study and development of new pyrimidine derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and agriculture . This compound, with its unique combination of functional groups, could be an interesting subject for future research.

Propiedades

IUPAC Name |

1-[3-(diethylamino)propyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS/c1-3-16(4-2)9-6-10-17-12-8-5-7-11(12)13(19)15-14(17)18/h3-10H2,1-2H3,(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVOOAHUDPNJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C2=C(CCC2)C(=S)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)

![2-(2-Fluorophenoxy)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2994988.png)

![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)

![2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one](/img/structure/B2995005.png)